Monomyristolein

Description

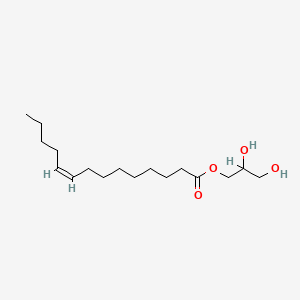

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCRKLOZHGPFFJ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56399-71-4 | |

| Record name | Monomyristolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Methodologies for Studying Monomyristolein

Spectroscopic Techniques in Monomyristolein Research

Spectroscopy is a fundamental tool in the investigation of monomyristolein, offering non-invasive and detailed information at the molecular level. Different spectroscopic methods are employed to probe various aspects of its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution and the solid state. nih.govnih.gov It provides atomic-resolution information about molecular conformation, dynamics over a wide range of timescales (picoseconds to milliseconds), and intermolecular interactions. nih.govucl.ac.ukresearchgate.net In the context of monomyristolein, NMR can be used to determine the conformation of the glycerol (B35011) backbone and the myristoleoyl chain, as well as to study the dynamics of the molecule, such as the flexibility of the acyl chain and the rotation around single bonds. ucl.ac.uk

Multidimensional heteronuclear NMR approaches can provide nearly complete signal assignments for isotopically labeled biomolecules. nih.gov By measuring parameters like spin relaxation rates, residual dipolar couplings, J-couplings, and chemical shifts, researchers can gain detailed insights into the internal motions of molecules. nih.gov For instance, NMR has been instrumental in characterizing the conformational ensembles of dynamic biomolecules, revealing how they sample a range of structures. nih.govosti.gov

Table 1: NMR Parameters and Their Application in Studying Monomyristolein Dynamics

| NMR Parameter | Information Gained | Relevance to Monomyristolein |

| Chemical Shifts | Electronic environment of nuclei, secondary structure. ucl.ac.ukosti.gov | Provides information on the local conformation of the glycerol and acyl chain. |

| Spin-Lattice (T1) and Spin-Spin (T2) Relaxation Times | Molecular tumbling rates, internal motions on ps-ns timescale. nih.gov | Characterizes the overall and internal flexibility of the monomyristolein molecule. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å). | Helps determine the three-dimensional structure and conformation. |

| J-Couplings | Through-bond connectivity and dihedral angles. | Defines the torsional angles along the glycerol and acyl chain backbone. |

| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints of bonds. nih.gov | Provides information on the average orientation of molecular fragments. |

| Relaxation Dispersion | Exchange processes on the µs-ms timescale. nih.govosti.gov | Can be used to study the kinetics of conformational changes or interactions with other molecules. |

Fluorescence spectroscopy is a highly sensitive technique used to study the structure and dynamics of biological membranes. nih.gov By incorporating fluorescent probes into lipid assemblies containing monomyristolein, researchers can obtain information about the local environment, such as polarity, viscosity, and molecular order. nih.gov These probes can be designed to reside at specific locations within a lipid bilayer, allowing for the characterization of properties at the surface or in the hydrophobic core.

Fluorescence de-quenching assays are particularly useful for studying the permeability of vesicles. findaphd.com In this method, a high concentration of a fluorescent dye is encapsulated within vesicles, leading to self-quenching of its fluorescence. If the vesicle membrane becomes permeable, the dye leaks out, becomes diluted, and its fluorescence increases. This approach can be used to investigate how monomyristolein affects the integrity and permeability of lipid membranes. findaphd.com

Table 2: Applications of Fluorescence Spectroscopy in Monomyristolein Research

| Technique | Principle | Application to Monomyristolein Systems |

| Steady-State Fluorescence | Measures the intensity and wavelength of fluorescence emission. | To determine the polarity and fluidity of monomyristolein-containing membranes using environmentally sensitive probes. |

| Time-Resolved Fluorescence | Measures the decay of fluorescence intensity over time after excitation. findaphd.com | To probe the dynamics of the lipid environment and the rotational mobility of probes within the membrane. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor to an acceptor fluorophore. | To study the proximity and interaction of monomyristolein with other lipids or proteins in a membrane. |

| Fluorescence De-quenching Assay | Measures the increase in fluorescence upon release of a quenched fluorophore from vesicles. findaphd.com | To assess the effect of monomyristolein on membrane permeability and stability. findaphd.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are techniques that provide information about the functional groups and electronic structure of molecules. itwreagents.comnumberanalytics.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. itwreagents.comcreative-biostructure.com The frequencies of these vibrations are characteristic of specific functional groups. In the study of monomyristolein, IR spectroscopy can be used to identify and characterize the ester carbonyl group, the hydroxyl groups of the glycerol backbone, and the C-H bonds of the acyl chain. Fourier Transform Infrared (FTIR) spectroscopy, an advanced version of the technique, offers higher resolution and sensitivity. creative-biostructure.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. numberanalytics.comazooptics.com While monomyristolein itself does not have strong chromophores in the UV-Vis range, this technique can be used to study its interactions with other molecules that do, or to monitor processes such as lipid oxidation, which can lead to the formation of conjugated systems that absorb in the UV region. azooptics.com

Table 3: Spectroscopic Bands for Monomyristolein Characterization

| Spectroscopic Technique | Wavelength/Wavenumber Range | Functional Group/Transition | Structural Information |

| Infrared (IR) | ~1740 cm⁻¹ | C=O stretch of the ester | Presence and environment of the ester linkage. |

| Infrared (IR) | ~3400 cm⁻¹ (broad) | O-H stretch of hydroxyl groups | Information on hydrogen bonding of the glycerol moiety. |

| Infrared (IR) | ~2800-3000 cm⁻¹ | C-H stretch of the acyl chain | Conformation and packing of the lipid chain. |

| UV-Visible (UV-Vis) | ~200-400 nm | n→π* and π→π* transitions azooptics.com | Can indicate the presence of impurities or degradation products with conjugated double bonds. |

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules based on their mass-to-charge ratio. metabolomicscentre.ca In the fields of metabolomics and lipidomics, MS, often coupled with separation techniques like liquid chromatography (LC-MS), is the primary tool for the comprehensive analysis of small molecules, including lipids like monomyristolein, in biological samples. metabolomicscentre.cabaker.edu.aulcms.cz

Untargeted lipidomics aims to measure as many lipid species as possible in a sample to generate a global profile, while targeted lipidomics focuses on the accurate quantification of a predefined set of lipids. metabolomicscentre.camdpi.com These approaches can be used to determine the abundance of monomyristolein in various tissues or cell types and to understand how its levels change in response to different physiological or pathological conditions. nih.gov High-throughput lipidomics platforms can now analyze hundreds of lipid species from a large number of samples, providing valuable data for biomarker discovery and systems biology studies. baker.edu.au

Table 4: Mass Spectrometry Techniques for Monomyristolein Analysis

| Technique | Principle | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids based on their physicochemical properties before MS analysis. lcms.cz | Quantification and identification of monomyristolein isomers in complex biological mixtures. |

| Tandem Mass Spectrometry (MS/MS) | Fragments selected ions to obtain structural information. | Structural elucidation of monomyristolein and differentiation from other monoacylglycerols. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Unambiguous identification of monomyristolein by determining its elemental composition. |

X-ray Diffraction and Scattering Studies

X-ray diffraction and scattering techniques are indispensable for determining the three-dimensional structure of molecules and their arrangement in larger assemblies.

By analyzing the SAXS data, researchers can determine the type of liquid crystalline phase formed by monomyristolein in the presence of water (e.g., lamellar, cubic, or hexagonal), as well as the characteristic dimensions of these phases, such as the lattice parameter. desy.de The shape of the scattering curve can also provide qualitative information about the shape of the scattering particles, for instance, whether they are spherical, cylindrical, or lamellar. researchgate.net

Table 5: Information Derived from SAXS Analysis of Monomyristolein Systems

| SAXS Parameter | Description | Structural Insight |

| Scattering Vector (q) | Related to the scattering angle and X-ray wavelength. | Probes different length scales within the sample. |

| Scattering Intensity I(q) | The intensity of scattered X-rays as a function of q. | Provides information on the size, shape, and interactions of the scattering objects. |

| Guinier Plot (ln(I(q)) vs. q²) | Analysis of the low-q region of the scattering curve. researchgate.net | Determines the radius of gyration (Rg), a measure of the overall size of the particles. |

| Pair-Distance Distribution Function P(r) | The distribution of distances between all pairs of electrons within a particle. researchgate.net | Gives information on the shape and maximum dimension (Dmax) of the scattering particles. |

| Bragg Peaks | Sharp peaks in the scattering pattern. desy.de | Indicate the presence of ordered, periodic structures like liquid crystalline phases. |

Microscopic and Imaging Techniques

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an indispensable imaging technique for the high-resolution visualization of lipid self-assembled structures in their native, hydrated state. mtoz-biolabs.comanu.edu.au The method involves rapidly plunge-freezing a thin aqueous film of the sample in a cryogen like liquid ethane, which vitrifies the water, preventing the formation of ice crystals that would disrupt the delicate lipid architectures. nih.gov This process preserves the ultrastructural integrity of the sample without the need for chemical fixation or staining. mtoz-biolabs.com The frozen-hydrated specimen is then imaged in a transmission electron microscope under cryogenic conditions and low electron dose to minimize radiation damage. mtoz-biolabs.com

Cryo-TEM allows for the direct observation of the morphology, size, and internal structure of various mesophases that monomyristolein can form, such as cubosomes, hexosomes, and vesicles. anu.edu.auosti.gov It provides nanometer-level precision, bridging the resolution gap between light microscopy and atomic-resolution techniques. mtoz-biolabs.com For instance, cryo-TEM can confirm the internal cubic lattice of cubosome particles or the hexagonal arrangement of cylinders in hexosomes. osti.gov It is also highly effective for visualizing the lamellarity (number of bilayers) of liposomes and identifying structural heterogeneity within a sample preparation. thermofisher.comnih.gov

The images obtained can be further analyzed using Fourier transforms to confirm the structural periodicity and symmetry of the observed phases. nih.govnih.gov While Cryo-TEM provides two-dimensional projection images, it can be extended to cryo-electron tomography (cryo-ET), where a series of images taken at different tilt angles are computationally reconstructed to generate a three-dimensional model of the nanoparticle or mesophase. nih.govthermofisher.com This makes Cryo-TEM a powerful tool for elucidating the complex phase behavior of monomyristolein in aqueous environments. anu.edu.au

Confocal laser scanning microscopy is a key technique for visualizing lipid droplets (LDs) within various environments, including model systems and living cells. thno.orgresearchgate.net Its ability to optically section a sample allows for the creation of high-resolution, three-dimensional images by rejecting out-of-focus light. nih.govresearchgate.net To visualize LDs, which are primarily composed of neutral lipids like triacylglycerols, fluorescent probes that preferentially partition into these hydrophobic environments are used. diva-portal.org Common dyes include Nile Red and probes from the BODIPY family (e.g., BODIPY 493/503), which exhibit strong fluorescence in nonpolar surroundings. thno.orgresearchgate.net By staining with such probes, researchers can study the number, size, and subcellular distribution of LDs. researchgate.netnih.gov

Time-resolved fluorescence imaging adds a temporal dimension, enabling the study of dynamic processes. acs.orgresearchgate.net Techniques like fluorescence correlation spectroscopy (FCS) and fluorescence recovery after photobleaching (FRAP) can be performed on a confocal microscope to measure molecular dynamics. nih.gov For instance, FCS can determine the microviscosity within a lipid droplet, while FRAP can measure the diffusion of fluorescently labeled molecules on the LD surface. nih.govacs.org

Furthermore, time-lapse confocal imaging allows for the long-term monitoring of LD dynamics, such as their formation, growth, and interactions with other structures. acs.org The use of spectrally distinct fluorescent probes enables multicolor imaging, where LDs can be observed simultaneously with other organelles or components, providing insights into their functional relationships. acs.orginterchim.fr These methods are crucial for understanding how monomyristolein might be incorporated into or influence the properties and behavior of lipid droplets.

Table 2: Common Fluorescent Probes for Lipid Droplet Imaging

| Probe Name | Excitation/Emission (approx. nm) | Key Features | Application in LD Studies |

|---|---|---|---|

| Nile Red | 552 / 636 (in lipid) | Solvatochromic (fluorescence color depends on solvent polarity) | Staining and identifying LDs; high signal-to-noise ratio. diva-portal.org |

| BODIPY 493/503 | 493 / 503 | Bright, photostable, partitions strongly into neutral lipids | Quantifying LDs, high-resolution imaging. thno.orgresearchgate.net |

| Lipi-Probes (Blue, Green, Red) | Varies by probe | Low cytotoxicity, suitable for long-term tracking | Monitoring LD dynamics over extended periods (up to 48h). acs.org |

| Coumarin 153 (C153) | ~424 / ~520 | Sensitive to local environment polarity and viscosity | Probing microviscosity and polarity inside LDs. acs.orgresearchgate.net |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanometer scale. anton-paar.commeasurlabs.com Unlike optical or electron microscopes, AFM works by "touching" or "feeling" the sample surface with a sharp mechanical probe (a tip with a radius of a few nanometers) mounted on a flexible cantilever. wikipedia.org As the tip scans the surface, forces between the tip and the sample (such as van der Waals, electrostatic, or mechanical contact forces) cause the cantilever to deflect. This deflection is measured by a laser beam reflected off the back of the cantilever onto a photodiode, allowing a detailed 3D map of the surface topography to be generated. wikipedia.org

AFM is particularly well-suited for studying soft biological samples like lipid films and monolayers, including those formed by monomyristolein, as it can operate in both air and liquid environments. trigenotoul.comjournalofoptometry.org In the context of monomyristolein, AFM can be used to visualize the morphology of monolayers deposited on a solid substrate (e.g., via the Langmuir-Blodgett technique). journalofoptometry.org It can reveal the presence of domains, aggregates, and defects in the film, providing information on molecular packing and film homogeneity. acs.orgdntb.gov.ua Quantitative analysis of AFM images yields data on surface roughness and the height of molecular structures, such as the thickness of a lipid monolayer or bilayer. journalofoptometry.orgmdpi.com

Beyond topography, AFM can probe the mechanical properties of the sample, such as elasticity and adhesion. anton-paar.comtrigenotoul.com In Force Spectroscopy mode, the cantilever is moved vertically towards and away from the sample, and the force is measured as a function of distance. This provides quantitative data on the stiffness (Young's modulus) of the lipid film. trigenotoul.com This capability is crucial for understanding how the structure of monomyristolein influences the mechanical stability of membranes and films.

Computational Modeling and Simulation Approaches

Computational modeling utilizes computers to simulate and analyze complex systems based on principles of mathematics, physics, and computer science. nih.gov By creating a model with variables that characterize the system, scientists can perform thousands of simulated experiments to predict behavior, test hypotheses, and guide laboratory research. nih.gov In the study of lipids like monomyristolein, computational approaches, particularly multiscale modeling, can bridge different levels of complexity, from molecular interactions to the collective behavior of cells and tissues. nih.govmathtube.org These models are becoming increasingly vital in materials science and medical device design. mathtube.orgtms.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com This approach provides a virtual microscope that reveals atomic-level details of lipid systems, offering insights that are often inaccessible through experimental methods alone. nih.gov An MD simulation calculates the net force on every atom in a system and uses Newton's laws of motion to model their subsequent movements over short time steps (femtoseconds). acs.org

For monoglycerides (B3428702) like monomyristolein, MD simulations are invaluable for investigating the structure and dynamics of self-assembled phases, such as bilayers and micelles. tandfonline.comdntb.gov.ua Researchers can construct detailed models of monomyristolein bilayers in an aqueous environment and simulate their behavior under various conditions of temperature and hydration. tandfonline.com These simulations yield a wealth of quantitative data, including:

Structural Properties: Area per lipid, bilayer thickness, and acyl chain order parameters, which describe the orientation and flexibility of the lipid tails. tandfonline.com

Dynamic Properties: Diffusion coefficients of lipids and water molecules.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between lipid headgroups and surrounding water molecules. tandfonline.com

Phase Transitions: MD simulations can model the transition between different lipid phases, such as the gel-to-liquid crystalline transition, providing insights into the associated thermodynamic changes in enthalpy and entropy. tandfonline.com

By offering a detailed view of atomic-level interactions, MD simulations help explain the macroscopic properties of monomyristolein and how its unique chemical structure dictates its self-assembly and phase behavior. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Monomyristolein |

| Monoolein (B16389) |

| Monopalmitin |

| Monolaurin |

| Nile Red |

| BODIPY 493/503 |

| Coumarin 153 |

| Triacylglycerol |

| Cholesterol |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) |

| Water |

| Ethane |

Coarse-Grained Simulations for Large-Scale Membrane Phenomena

Coarse-grained (CG) molecular dynamics (MD) simulations are a powerful computational tool for investigating large-scale and long-timescale phenomena in biological membranes that are inaccessible to all-atom simulations. mdpi.comnih.govnih.gov This methodology simplifies the system by grouping multiple atoms into single interaction sites or "beads," allowing for the simulation of complex processes like membrane self-assembly, vesicle fusion, budding, and domain formation. mdpi.combeilstein-institut.deplos.orgbiorxiv.org

While specific studies focusing exclusively on coarse-grained simulations of pure Monomyristolein membranes are not prominent in the literature, the technique is highly applicable. Popular force fields like MARTINI, which represents on average four heavy atoms as a single bead, are well-established for modeling lipids and can be used to study Monomyristolein's role in mixed-lipid systems. mdpi.complos.org Given the demonstrated importance of Monomyristolein in forming stable and dynamic protocell membranes with myristoleic acid, CG-MD simulations offer a promising avenue to understand the underlying molecular organization that gives rise to these properties. mdpi.comaip.org Such simulations could reveal how the addition of Monomyristolein influences membrane curvature, thickness, lipid packing, and the free energy barriers for lipid flip-flop, thereby explaining the observed increases in stability and permeability on a mechanistic level. The development of CG models often involves parameterization to match experimental data or the results of more detailed all-atom simulations. mdpi.combeilstein-institut.de

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to provide a highly accurate description of the electronic structure and chemical reactivity of molecules by solving the Schrödinger equation. whiterose.ac.ukresearchgate.net Techniques like Density Functional Theory (DFT) are invaluable for determining fundamental properties such as molecular geometry, partial atomic charges, and reaction energetics. whiterose.ac.ukresearchgate.netresearchgate.netacademcity.org.ua

Currently, there is a lack of published research applying QM calculations specifically to Monomyristolein. However, such studies would be highly informative. QM calculations could precisely determine the distribution of partial charges across the glycerol headgroup and the ester linkage, providing insight into its hydrogen-bonding capabilities. mdpi.com These calculations can also map the conformational energy landscape of the molecule, identifying the most stable rotational states of the headgroup and acyl chain. This detailed electronic and structural information is crucial for refining the parameters used in classical molecular mechanics force fields, which are the foundation for both all-atom and coarse-grained simulations. nih.govacs.orgwikipedia.org By benchmarking against QM data, force fields can more accurately model the intermolecular interactions that govern Monomyristolein's behavior in larger, more complex membrane simulations. nih.gov

Specialized In Vitro and Ex Vivo Model Systems

Utilization of Model Protocells and Vesicle Systems

Monomyristolein has proven to be a critical component in the laboratory construction of model protocells, particularly when mixed with myristoleic acid. mdpi.comacs.org Vesicles composed solely of fatty acids like myristoleic acid are often unstable in the presence of divalent cations such as Mg²⁺, which are essential for the catalytic activity of many ribozymes (RNA enzymes). acs.orgnih.gov The incorporation of Monomyristolein, a neutral glycerol monoester, into myristoleic acid membranes significantly enhances their stability.

Research has shown that vesicles with a 2:1 molar ratio of myristoleic acid to Monomyristolein exhibit remarkable properties that make them superior protocell models. mdpi.comaip.org These mixed-composition vesicles are tolerant to Mg²⁺ concentrations up to 4 mM and demonstrate exceptional thermal stability, remaining intact at temperatures up to 100°C. mdpi.comnih.gov This stability allows them to retain encapsulated genetic material like DNA and RNA even under harsh conditions. nih.gov

Paradoxically, this increased stability is accompanied by an increase in membrane permeability to key solutes. The inclusion of Monomyristolein in myristoleic acid vesicles leads to a five-fold increase in permeability to ribose and also enhances the transport of nucleotides across the membrane. mdpi.comias-research.net This unique combination of stability and dynamic permeability is crucial for a model protocell, which must retain its genetic polymers while allowing the influx of smaller substrate molecules for internal reactions. acs.orgnih.gov The viability of this system was demonstrated by the successful encapsulation of a functional magnesium-dependent hammerhead ribozyme, which remained active inside the vesicles. mdpi.comacs.orgnih.gov

Table 1: Properties of Myristoleic Acid (MA) Vesicles with and without Monomyristolein (GMM)

| Property | Pure Myristoleic Acid Vesicles | 2:1 Myristoleic Acid:Monomyristolein Vesicles | Reference |

|---|---|---|---|

| Mg²⁺ Tolerance | Low (Precipitates at <1.5 mM) | High (Stable up to 4 mM) | mdpi.comacs.org |

| Thermal Stability | Lower | High (Stable up to 100°C) | mdpi.comnih.gov |

| Ribose Permeability | Baseline | ~5-fold increase | mdpi.com |

| Nucleotide Permeability | Lower | Increased | nih.govias-research.net |

| Ribozyme Compatibility | Poor due to Mg²⁺ instability | Demonstrated with active hammerhead ribozyme | mdpi.comacs.org |

Langmuir Monolayer Techniques for Interfacial Properties

The Langmuir monolayer technique is a powerful biophysical tool for studying the properties of amphiphilic molecules at an air-water interface, serving as a well-controlled model for a single leaflet of a biological membrane. nih.govnanoscience.comncku.edu.tw This method allows for the precise control and measurement of parameters like surface pressure and molecular packing. nih.govnih.gov

Monomyristolein has been studied using this technique to probe its interfacial behavior. By spreading Monomyristolein on an aqueous subphase, it forms a stable, one-molecule-thick film (a Langmuir monolayer). researchgate.net Advanced spectroscopic methods, such as vibrational sum frequency spectroscopy (VSFS), can then be used to obtain molecular-level information about the monolayer's structure. unesp.brnih.govpsu.edursc.org Studies have confirmed the formation of Monomyristolein monolayers through the detection of characteristic vibrational modes from its hydrocarbon chain. researchgate.net This technique provides a platform to investigate how environmental factors, such as ions in the subphase, interact with the lipid headgroups, influencing their orientation and the structure of adjacent water molecules. nih.govunesp.br

Table 2: Example Vibrational Spectroscopy Data for a Langmuir Monolayer

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|---|

| CH₂ symmetric stretch | ~2855 | Symmetric stretching of methylene (B1212753) groups | Intensity and frequency provide information on acyl chain conformational order (gauche vs. trans). |

| CH₃ symmetric stretch | ~2880 | Symmetric stretching of the terminal methyl group | |

| CH vinyl stretch | ~3010 | Stretching of C-H bond at the double bond | Confirms the presence of the unsaturated acyl chain at the interface. |

Note: This table provides representative data for lipid monolayers; specific values can vary based on experimental conditions.

High-Throughput Lipid Screening for Membrane Protein Stabilization

The structural and functional integrity of membrane proteins often depends on their interactions with specific lipids in the bilayer. anatrace.com When these proteins are extracted from their native environment using detergents for in vitro study, they can become unstable. nih.gov High-throughput screening (HTS) methods have been developed to rapidly identify which lipids or other additives can stabilize a detergent-solubilized membrane protein. mdpi.comnih.govresearchgate.net

A common HTS approach is the nano-differential scanning fluorimetry (nanoDSF) thermal shift assay. anatrace.commdpi.comresearchgate.net In this technique, the intrinsic fluorescence of a protein is monitored as the temperature is increased. The temperature at which the protein unfolds, known as the melting temperature (Tm), is measured. anatrace.comnih.gov An increase in the Tm in the presence of a specific lipid indicates a stabilizing interaction. nih.govresearchgate.net Screens have been designed that use 96-well plates to test a protein against a diverse library of lipids in parallel. anatrace.comnih.gov

While specific HTS data for Monomyristolein is not available in the reviewed literature, monoacylglycerols are a class of lipids included in some commercial screens due to their importance in methods like lipidic cubic phase (LCP) crystallization. nih.gov Monomyristolein could be readily incorporated into such screens to assess its ability to stabilize various membrane proteins. The results would provide valuable information on its potential role in protein function and its utility in structural biology applications. biorxiv.org

Table 3: Illustrative Data from a Hypothetical High-Throughput Stability Screen

| Test Protein | Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) |

|---|---|---|---|

| Membrane Protein X | Control (Detergent only) | 45.2°C | - |

| + Monomyristolein | 48.7°C | +3.5°C | |

| Membrane Protein Y | Control (Detergent only) | 52.1°C | - |

| + Monomyristolein | 52.3°C | +0.2°C |

Note: This table is a hypothetical representation to illustrate the output of a thermal shift assay.

Synthesis, Biosynthesis, and Derivatization of Monomyristolein

Strategies for the Chemical Synthesis of Monomyristolein

The chemical synthesis of monomyristolein, a specific monoacylglycerol, involves the construction of an ester bond between myristoleic acid and a glycerol (B35011) backbone. britannica.com The primary challenge in synthesizing a monoacylglycerol like monomyristolein is achieving regioselectivity—that is, ensuring that the fatty acid acylates only one of the three hydroxyl groups on the glycerol molecule. Typically, the synthesis targets either the sn-1 or sn-2 position for acylation.

A common strategy involves the use of protecting groups to block the hydroxyl groups on the glycerol backbone that are not intended to react. For instance, to synthesize 1-monomyristolein, the hydroxyl groups at the sn-2 and sn-3 positions of glycerol must be protected. A widely used protecting group is the isopropylidene group, which can simultaneously protect the sn-2 and sn-3 positions by forming a cyclic ketal with a glycerol derivative like solketal (B138546) (1,2-isopropylideneglycerol).

The general synthetic process can be outlined as follows:

Protection: The sn-1 and sn-2 hydroxyl groups of glycerol are protected, often using acetone (B3395972) to form an isopropylidene ketal, leaving the sn-3 hydroxyl group free for reaction.

Acylation (Esterification): The free hydroxyl group is then reacted with myristoleoyl chloride (the acyl chloride derivative of myristoleic acid) or myristoleic acid itself using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This step forms the ester linkage.

Deprotection: The protecting group is removed under acidic conditions to yield the final monomyristolein product.

Purification of the final product, typically achieved through column chromatography, is crucial to separate the desired monoacylglycerol from any di- or triacylglycerol byproducts and unreacted starting materials. The construction of complex chemical compounds from simpler ones is the fundamental process of chemical synthesis. britannica.com

Table 1: General Strategy for Chemical Synthesis of 1-Monomyristolein

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1. Protection | Protection of sn-2 and sn-3 hydroxyls of a glycerol precursor. | Glycerol, Acetone, Acid catalyst |

| 2. Acylation | Esterification of the free sn-1 hydroxyl group with myristoleic acid. | Myristoleoyl chloride or Myristoleic acid, Coupling agents (e.g., DCC) |

| 3. Deprotection | Removal of the protecting group to yield the final product. | Acidic hydrolysis |

| 4. Purification | Isolation of pure monomyristolein. | Column Chromatography |

Biosynthetic Pathways and Precursors of Monomyristolein in Biological Systems

In biological systems, monomyristolein is a product of lipid metabolism. Its biosynthesis is intrinsically linked to the pathways that produce its fundamental precursors: glycerol and myristoleic acid.

Precursors:

Myristoleic Acid (C14:1): This monounsaturated fatty acid is the primary acyl donor. It is produced through the fatty acid synthesis pathway followed by desaturation. The process begins with acetyl-CoA and involves a series of elongation steps. The introduction of the characteristic cis-double bond at the delta-9 position is catalyzed by a desaturase enzyme, specifically stearoyl-CoA desaturase (SCD), which can also act on myristoyl-CoA.

Glycerol Backbone: The glycerol component is typically derived from glycerol-3-phosphate, an intermediate in glycolysis.

Biosynthetic Pathway: Monoacylglycerols like monomyristolein are generally formed through two main pathways:

De novo synthesis of triacylglycerols: In this pathway, glycerol-3-phosphate is sequentially acylated by acyltransferase enzymes to form lysophosphatidic acid and then phosphatidic acid. After dephosphorylation to diacylglycerol (DAG), a final acylation step yields triacylglycerol (TAG). Monomyristolein can arise as an intermediate in this pathway or from the subsequent hydrolysis of di- and triacylglycerols.

Hydrolysis of Di- and Triacylglycerols: The primary route for the formation of monoacylglycerols in many tissues is the enzymatic hydrolysis of triacylglycerols stored in lipid droplets. This process is catalyzed by lipases, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which sequentially cleave fatty acids from the glycerol backbone. The hydrolysis of a diacylglycerol containing a myristoleoyl group by a diacylglycerol lipase would directly yield monomyristolein.

Table 2: Key Components in the Biosynthesis of Monomyristolein

| Component | Description | Biological Source / Pathway |

|---|---|---|

| Myristoyl-CoA | The activated form of myristic acid, the saturated precursor. | Fatty Acid Synthesis |

| Stearoyl-CoA Desaturase (SCD) | Enzyme that introduces the double bond to form myristoleoyl-CoA. | Endoplasmic Reticulum |

| Glycerol-3-Phosphate | The source of the glycerol backbone. | Glycolysis, Glyceroneogenesis |

| Acyltransferases | Enzymes that catalyze the transfer of the myristoleoyl group to the glycerol backbone. | Endoplasmic Reticulum |

| Lipases (e.g., ATGL, HSL) | Enzymes that release monoacylglycerols through the breakdown of triacylglycerols. | Lipid Droplets, Cytosol |

Development and Characterization of Monomyristolein Analogues and Derivatives

The development of analogues and derivatives involves the intentional modification of a lead compound to explore or enhance its properties. An analogue shares structural and functional similarities, while a derivative is a compound synthesized from the parent molecule through a chemical reaction. nih.govmdpi.com

For monomyristolein, analogues and derivatives can be designed by modifying its three primary chemical regions: the glycerol headgroup, the ester linkage, or the myristoleoyl acyl chain.

Theoretical Frameworks and Future Research Directions

Mechanistic Hypotheses on Monomyristolein's Biological Activities

The biological activities of monomyristolein, a monoacylglycerol, are primarily hypothesized to stem from its interaction with and disruption of cellular membranes. Monoacylglycerols, in general, are recognized for their broad-spectrum antimicrobial properties. The proposed mechanism for this activity involves the integration of the monomyristolein molecule into the bacterial cell membrane. This insertion is thought to disrupt the highly organized lipid bilayer, leading to increased permeability and the eventual leakage of cellular contents, ultimately causing cell death.

Specifically against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the antibacterial action is attributed to the destruction of the cell membrane. In contrast, for Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, the mechanism is thought to involve damage to the lipopolysaccharides in the outer cell wall. nih.gov The length of the fatty acyl chain is a critical determinant of this antimicrobial efficacy.

Furthermore, in the context of protocell research, monomyristolein's influence on membrane properties is a key area of investigation. It is proposed that the incorporation of monomyristolein into fatty acid vesicles can significantly alter membrane dynamics. One hypothesis suggests that monomyristolein, with its distinct molecular shape, can disrupt the packing of the lipid bilayer, creating transient pores. acs.orgnih.gov This disruption can facilitate the transport of ions and small molecules across the membrane, a crucial function for primitive cells.

Monomyristolein in the Context of Origin of Life Theories and Protocell Development

Monomyristolein is a significant molecule in the study of the origin of life, particularly in the development of protocells—the hypothesized precursors to modern biological cells. researchgate.netuvigo.esnih.govsciencedaily.comresearchoutreach.org Protocells are envisioned as simple compartments, defined by a membrane, that can encapsulate molecules and rudimentary metabolic systems. nih.gov Fatty acids and their derivatives, like monomyristolein, are considered plausible components of these primordial membranes because of their ability to self-assemble into vesicles in aqueous environments. acs.orgnih.gov

A major challenge for early protocells would have been maintaining membrane stability in the diverse and often harsh conditions of the early Earth, which likely included varying pH and high concentrations of salts and divalent cations. mdpi.compnas.org Vesicles composed solely of fatty acids are often unstable under such conditions. pnas.orgd-nb.info Research has shown that the incorporation of monoglycerides (B3428702), such as monomyristolein, can significantly enhance the stability of these primitive membranes. acs.orgmdpi.comd-nb.info For instance, vesicles composed of myristoleic acid and monomyristolein have demonstrated increased resistance to the destabilizing effects of magnesium ions and high temperatures. mdpi.com

The inclusion of monomyristolein in protocell models also addresses the critical aspect of permeability. Early protocells would have needed to exchange nutrients and waste products with their environment. The dynamic nature of fatty acid membranes containing monomyristolein is thought to facilitate this exchange. acs.orgnih.gov Studies have shown that the presence of monomyristolein in myristoleic acid vesicles can increase the permeability to molecules like ribose, a key component of RNA. mdpi.comresearchgate.net This enhanced permeability, coupled with increased stability, suggests that mixed-composition membranes containing monomyristolein would have conferred a selective advantage to early protocells. biorxiv.org

The table below summarizes the effects of incorporating monomyristolein into fatty acid vesicles, a key area of research in protocell development.

| Property | Effect of Monomyristolein Incorporation | Significance for Protocell Development |

| Membrane Stability | Increased resistance to divalent cations (e.g., Mg2+) and temperature fluctuations. mdpi.com | Allows for survival in diverse and harsh prebiotic environments. mdpi.compnas.org |

| Permeability | Increased permeability to small molecules like ribose. mdpi.comresearchgate.net | Facilitates the uptake of essential nutrients for primitive metabolism and replication. |

| pH Gradient Maintenance | Can reduce the rate of pH gradient decay in myristoleate (B1240118) vesicles. nih.gov | Important for establishing chemiosmotic gradients, a fundamental aspect of cellular energy transduction. |

Advanced Analytical Tool Development for Monomyristolein Studies

The detailed study of monomyristolein and its role in various biological and prebiotic systems relies on a suite of advanced analytical techniques, primarily centered around mass spectrometry (MS) and chromatography. nih.govnih.govresearchgate.net These tools are essential for the identification, quantification, and structural elucidation of lipids from complex mixtures.

Mass Spectrometry (MS) is the cornerstone of modern lipid analysis. nih.govnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides separation of individual lipid species before their detection, enabling more detailed and accurate identification and quantification. nih.govnih.govacs.org Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for analyzing a wide range of lipids. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed in lipid analysis, often requiring derivatization of the lipid molecules. nih.gov

Mass Spectrometry Imaging (MSI): MSI allows for the visualization of the spatial distribution of lipids within a thin slice of a sample without the need for labeling. nih.gov

Chromatographic Methods are crucial for separating monomyristolein from other lipids and biomolecules.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the separation of different lipid classes, including monoacylglycerols. umass.edu

(Ultra)High-Performance Liquid Chromatography ((U)HPLC): (U)HPLC is a powerful separation technique frequently coupled with MS for comprehensive lipidomic analysis. acs.org

The development of these analytical methodologies is an ongoing field, with a focus on improving accuracy, precision, robustness, and reliability to gain deeper insights into the complex roles of lipids like monomyristolein. nih.govnih.govresearchgate.net

The table below outlines key analytical tools and their applications in the study of monomyristolein.

| Analytical Tool | Primary Use in Monomyristolein Studies | Key Advantages |

| Mass Spectrometry (MS) | Identification and quantification of monomyristolein in complex biological samples. nih.govnih.govresearchgate.net | High sensitivity and specificity; provides detailed structural information. acs.org |

| Liquid Chromatography (LC) | Separation of monomyristolein from other lipid species prior to MS analysis. nih.govacs.org | Enables accurate quantification and reduces ion suppression effects in MS. |

| Gas Chromatography (GC) | Separation and analysis of fatty acid components after hydrolysis of monomyristolein. umass.edu | Provides detailed fatty acid profiling. |

| Thin-Layer Chromatography (TLC) | Preparative and analytical separation of monoacylglycerols from other lipid classes. umass.edu | Simple, cost-effective method for initial lipid fractionation. |

| X-ray Scattering | Characterization of the phase behavior of hydrated monomyristolein, crucial for understanding its role in membrane structure and protein crystallization. acs.org | Provides information on the structure and organization of lipid mesophases. |

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of the biological significance of monomyristolein, it is crucial to move beyond the study of this single molecule in isolation and integrate data from multiple "omics" fields. nih.govnih.gov Multi-omics data integration combines information from genomics, transcriptomics, proteomics, and lipidomics (a subset of metabolomics) to create a more complete picture of cellular processes and their regulation. nih.govnih.govarxiv.org

In the context of monomyristolein, a multi-omics approach could elucidate the broader cellular response to its presence. For example, by combining lipidomics data (measuring changes in monomyristolein and other lipid levels) with transcriptomics and proteomics, researchers could identify which genes and proteins are up- or down-regulated in response to monomyristolein. This could reveal the metabolic pathways and signaling cascades affected by this monoacylglycerol.

Several computational tools and methods have been developed to facilitate the integration of multi-omics datasets. These approaches often employ multivariate statistical methods to reduce the dimensionality of the data and identify meaningful patterns and correlations between different omics layers. mixomics.orgfrontlinegenomics.com

The table below presents some of the key multi-omics data integration approaches and their potential application to monomyristolein research.

| Integration Approach | Description | Potential Application to Monomyristolein Research |

| Multi-Omics Factor Analysis (MOFA) | Infers a set of hidden factors that represent the main sources of variation across different omics data types. frontlinegenomics.com | Identifying the key cellular pathways and processes that are perturbed by monomyristolein. |

| Network-based Integration | Uses interaction networks (e.g., protein-protein interaction networks) to link changes across different omics levels. frontlinegenomics.com | Understanding how the effects of monomyristolein on the lipidome propagate through cellular networks to affect gene expression and protein function. |

| Multiple Factor Analysis (MFA) | Projects data from different omics datasets into a common low-dimensional space to identify common structures and patterns. frontlinegenomics.com | Characterizing the overall cellular state in response to monomyristolein and identifying distinct cellular phenotypes. |

By leveraging these integrative approaches, researchers can move towards a systems-level understanding of how monomyristolein influences cellular function and contributes to the broader biological landscape.

Potential Research Avenues in Membrane Protein Crystallization and Stabilization

Monomyristolein and other monoacylglycerols are central to the in meso or lipidic cubic phase (LCP) method of crystallizing membrane proteins. acs.orgmemtein.comresearchgate.netresearchgate.netnih.govplos.org This technique has been instrumental in determining the high-resolution three-dimensional structures of numerous membrane proteins. nih.govnih.govuq.edu.au The LCP is a unique, gel-like matrix composed of a lipid bilayer that is contorted into a three-dimensional, bicontinuous structure, separating two interwoven aqueous channels. memtein.comresearchgate.netuq.edu.au This environment mimics the native lipid bilayer of a cell membrane, providing a stabilizing environment for membrane proteins during the crystallization process. nih.govnih.gov

While monoolein (B16389) has traditionally been the most widely used lipid for LCP crystallization, there is a growing recognition that a single lipid is not optimal for all membrane proteins. acs.org This has spurred the development and screening of a variety of monoacylglycerols with different acyl chain lengths and saturation levels, including monomyristolein, to expand the toolkit for membrane protein crystallization. acs.org The chemical structure of the monoacylglycerol influences the physical properties of the LCP, such as the size of the aqueous channels and the curvature of the lipid bilayer, which in turn can affect the success of crystallization for a particular protein. acs.org

Future research in this area is likely to focus on several key avenues:

Rational Design of Host Lipids: Synthesizing novel monoacylglycerols with tailored properties to stabilize specific classes of membrane proteins or to trap them in particular conformational states.

Optimization of LCP Composition: Investigating the effects of lipid additives, such as cholesterol or other phospholipids, on the properties of the LCP and their ability to promote crystallization. acs.org

High-Throughput Screening: Developing more efficient methods for screening a wide range of lipid compositions and crystallization conditions to increase the success rate of membrane protein structure determination. nih.govwhiterose.ac.uk

Understanding the Crystallization Mechanism: Further elucidating the molecular events that lead to the nucleation and growth of membrane protein crystals within the LCP. nih.gov

The table below highlights the properties of monomyristolein relevant to its use in membrane protein crystallization.

| Property | Description | Relevance to Membrane Protein Crystallization |

| Phase Behavior | Forms various liquid crystalline phases upon hydration, including the lamellar and cubic phases. acs.orgresearchgate.net | The ability to form the lipidic cubic phase is essential for the in meso crystallization method. acs.orgmemtein.comresearchgate.net |

| Molecular Geometry | Possesses a cylindrical molecular shape. researchgate.net | This geometry favors the formation of lamellar phases, which can be a precursor to the cubic phase under certain conditions. researchgate.net |

| Acyl Chain Length | Shorter acyl chain compared to monoolein. acs.org | Alters the physical properties of the LCP, potentially providing a more suitable environment for the crystallization of certain membrane proteins. acs.org |

The continued exploration of monomyristolein and other novel lipids will undoubtedly play a crucial role in advancing the field of membrane protein structural biology, which is critical for understanding fundamental biological processes and for structure-based drug design. memtein.comnih.gov

Q & A

Q. What are the primary spectroscopic techniques for characterizing monomyristolein, and how should data interpretation address potential ambiguities?

Monomyristolein (C₁₇H₃₂O₃) requires multi-modal spectroscopic characterization. Nuclear Magnetic Resonance (NMR) should focus on resolving olefinic proton signals (δ 5.3–5.4 ppm) and ester carbonyl carbons (~173 ppm in NMR). Mass spectrometry (MS) via electrospray ionization (ESI) must confirm the molecular ion peak at m/z 284.2 [M+H]⁺. To mitigate ambiguities in lipid oxidation analysis, cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) for hydroxyl (∼3400 cm⁻¹) and ester (∼1740 cm⁻¹) stretches. Include purity thresholds (e.g., ≥95% by HPLC) and reference spectra from authenticated databases .

Q. How can researchers design a baseline protocol for synthesizing monomyristolein with reproducibility across laboratories?

Standardize reaction conditions:

- Use myristoleic acid (cis-Δ9-C14:1) and glycerol in a 1:1 molar ratio.

- Catalyze with immobilized lipase (e.g., Candida antarctica Lipase B) at 40°C for 24 hours under nitrogen.

- Monitor conversion via thin-layer chromatography (TLC; hexane:ethyl acetate, 8:2). Document solvent purity (e.g., anhydrous toluene), enzyme activity (IU/mg), and post-synthesis purification steps (e.g., silica gel chromatography). Provide step-by-step SOPs in supplementary materials to ensure reproducibility .

Q. What are the critical parameters for assessing monomyristolein stability in experimental storage conditions?

Q. How can contradictory data on monomyristolein’s pharmacological activity be resolved through experimental redesign?

Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often stem from cell-line specificity or impurity interference. Mitigate via:

- Dose-response normalization : Use multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) with standardized viability assays (MTT/WST-1).

- Impurity profiling : Quantify residual fatty acids (e.g., myristic acid) via GC-MS.

- Mechanistic controls : Include siRNA knockdowns of target receptors (e.g., PPAR-γ). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.